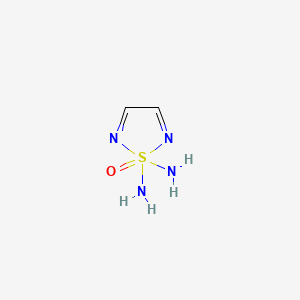
1-Oxo-1,2,5-thiadiazole-1,1-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oxo-1,2,5-thiadiazole-1,1-diamine is a heterocyclic compound that belongs to the thiadiazole family Thiadiazoles are five-membered rings containing one sulfur and two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Oxo-1,2,5-thiadiazole-1,1-diamine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of hydrazine derivatives with carbon disulfide followed by oxidation can yield the desired thiadiazole compound . Another method involves the use of thiosemicarbazides and appropriate oxidizing agents .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Oxo-1,2,5-thiadiazole-1,1-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thiadiazole ring into different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are introduced into the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiadiazole ring.
Applications De Recherche Scientifique
1-Oxo-1,2,5-thiadiazole-1,1-diamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: It is used in the development of advanced materials, including sensors and catalysts.
Biological Research: The compound’s interactions with biological molecules are explored for potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 1-Oxo-1,2,5-thiadiazole-1,1-diamine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit the activity of essential enzymes in bacterial cells, leading to cell death . In anticancer research, it may interfere with cellular pathways involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
1,2,4-Thiadiazole: Another thiadiazole isomer with different positioning of nitrogen and sulfur atoms.
1,3,4-Thiadiazole: Known for its applications in medicinal chemistry and materials science.
Uniqueness: 1-Oxo-1,2,5-thiadiazole-1,1-diamine is unique due to its specific ring structure and the presence of an oxo group, which imparts distinct chemical properties and reactivity compared to other thiadiazole isomers .
Propriétés
Formule moléculaire |
C2H6N4OS |
|---|---|
Poids moléculaire |
134.16 g/mol |
Nom IUPAC |
1-oxo-1,2,5-thiadiazole-1,1-diamine |
InChI |
InChI=1S/C2H6N4OS/c3-8(4,7)5-1-2-6-8/h1-2H,(H4,3,4,7) |
Clé InChI |
JZRPDSMLNIBVIW-UHFFFAOYSA-N |
SMILES canonique |
C1=NS(=O)(N=C1)(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


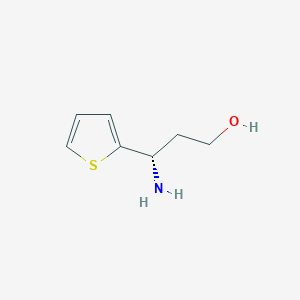

![[(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl] formate](/img/structure/B15061043.png)
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hypobromite](/img/structure/B15061055.png)
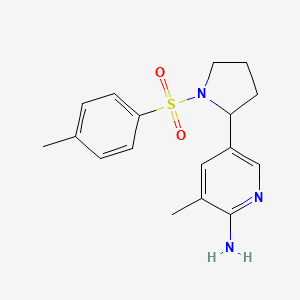
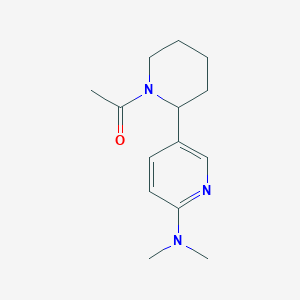
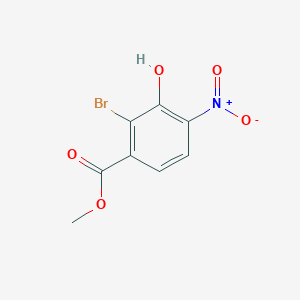
![3-[5-bromo-2-(2-ethoxyethoxy)phenyl]prop-2-enoic acid](/img/structure/B15061067.png)
![1-Bromo-4-[[(4-bromophenyl)-chloromethyl]sulfonyl-chloromethyl]benzene](/img/structure/B15061069.png)
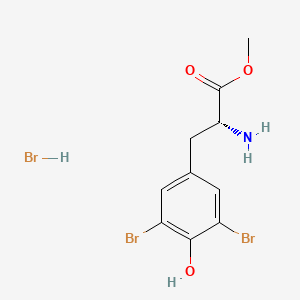
![4-(3-Bromo-benzylidene)-2-methyl-1,2,3,4-tetrahydro-benzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B15061077.png)
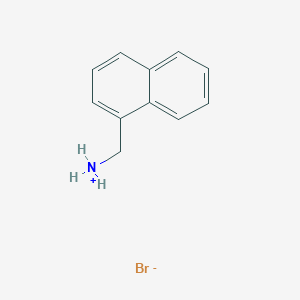
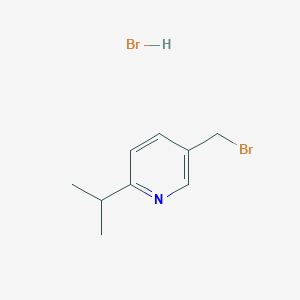
![N-methyl-3-oxabicyclo[3.1.0]hexan-6-amine](/img/structure/B15061090.png)
